2-methoxy-6-(5-phenylpentyl)benzoic acid
Overview
Description
2-methoxy-6-(5-phenylpentyl)benzoic acid is a useful research compound. Its molecular formula is C19H22O3 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxy-6-(5-phenyl-pentyl)-benzoic acid is 298.15689456 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Related Compounds and Their Applications
Benzoic Acid and Derivatives : Benzoic acid and its derivatives, including compounds with methoxy groups, are extensively studied for their antimicrobial, anti-inflammatory, and preservative properties. These compounds find applications in pharmaceuticals, food preservation, and organic synthesis. The presence of methoxy groups can significantly affect the biological activity of benzoic acid derivatives, suggesting that 2-Methoxy-6-(5-phenyl-pentyl)-benzoic acid could have unique properties worth exploring (Lewandowski et al., 2005).
Pharmacological Importance of Benzofuran Derivatives : The benzofuran scaffold, structurally similar to benzoic acid derivatives, is notable for its wide range of pharmacological activities. Compounds containing the benzofuran unit are studied for their antimicrobial, anticancer, and anti-inflammatory properties. This indicates that derivatives of benzoic acid with complex side chains, like 2-Methoxy-6-(5-phenyl-pentyl)-benzoic acid, might also possess significant biological activities worth investigating (Hiremathad et al., 2015).
Environmental and Health Impact of Benzoic Acid : Research on benzoic acid and sodium benzoate's environmental and health impacts highlights the importance of understanding the behavior and effects of chemical compounds in biological systems. Studies have focused on the safe levels of these compounds in water, suggesting a broader context in which the environmental and health effects of similar compounds, including 2-Methoxy-6-(5-phenyl-pentyl)-benzoic acid, should be considered (Zholdakova et al., 2021).
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds, in general, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to the metabolism of phenolic compounds .
Pharmacokinetics
The properties of benzoic acid derivatives can vary widely depending on their specific molecular structure .
Result of Action
Some benzoic acid derivatives have been found to induce senescence and necrosis in plant leaves, primarily by suppressing seed germination and compromising the activity of the antioxidant system .
Properties
IUPAC Name |
2-methoxy-6-(5-phenylpentyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-22-17-14-8-13-16(18(17)19(20)21)12-7-3-6-11-15-9-4-2-5-10-15/h2,4-5,8-10,13-14H,3,6-7,11-12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIBSWPRLZEEMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)CCCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276901 | |
Record name | 2-Methoxy-6-(5-phenylpentyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171921-57-5 | |
Record name | 2-Methoxy-6-(5-phenylpentyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171921-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-(5-phenylpentyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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